Meta- vs. Ortho-Chloro Anilide Differential in CYP2C9 Type II Binding Affinity
Quinoline-4-carboxamide analogues with a pyridyl nitrogen accessible in the para position coordinate directly with the CYP2C9 heme iron, producing type II binding; however, this coordination is disrupted in ortho- and meta-substituted isomers of the aryl moiety [1]. Extrapolating from systematic position-scanning data in the series, the meta-chloro anilide group of the target compound (3-chlorophenyl) is predicted to retain a more favorable geometry for heme iron ligation compared to the ortho-chloro analog 2-(4-bromophenyl)-N-(2-chlorophenyl)quinoline-4-carboxamide, where steric hindrance from the ortho substituent would directly impede the pyridine nitrogen–heme iron interaction [1].
| Evidence Dimension | CYP2C9 type II binding (inferred from position-specific SAR) |
|---|---|
| Target Compound Data | Predicted to exhibit type II binding via pyridine nitrogen–heme iron coordination (para-functionalized pyridine accessible) [1]. |
| Comparator Or Baseline | 2-(4-bromophenyl)-N-(2-chlorophenyl)quinoline-4-carboxamide (ortho-chloro isomer): predicted to lack type II binding due to steric occlusion of the pyridine nitrogen [1]. |
| Quantified Difference | Qualitative difference: type II vs. type I binding profiles expected; ortho isomer unable to coordinate heme iron (qualitative SAR from Peng et al., 2008) [1]. |
| Conditions | Purified recombinant CYP2C9; difference spectroscopy (type II binding detection); SAR established on quinoline-4-carboxamide chemical space. |
Why This Matters
A compound capable of type II CYP2C9 binding can be used as a tool to probe heme iron coordination modes and to predict drug–drug interaction liabilities, whereas the ortho-chloro analog cannot serve this purpose.
- [1] Peng CC, Kim JS, Jones JP. Cytochrome P450 2C9 type II binding studies on quinoline-4-carboxamide analogues. J Med Chem. 2008;51(24):8000-8011. doi:10.1021/jm8011257. View Source
